molecular formula C11H16N2 B009045 N-phenylpiperidin-3-amine CAS No. 100240-05-9

N-phenylpiperidin-3-amine

Cat. No.: B009045
CAS No.: 100240-05-9
M. Wt: 176.26 g/mol
InChI Key: JQDNZFYQBNCCRO-UHFFFAOYSA-N
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Description

N-phenylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylpiperidin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another approach is the Ugi reaction, which is a multicomponent reaction that allows the formation of piperidine derivatives in a single step . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, followed by purification techniques like crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

N-phenylpiperidin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenylpiperidin-3-one, while reduction can produce this compound derivatives with different substituents .

Biological Activity

N-Phenylpiperidin-3-amine, a compound belonging to the piperidine class of molecules, has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring with a phenyl group attached to the nitrogen atom. Its molecular formula is C13H18NC_{13}H_{18}N, and it has a molecular weight of approximately 202.29 g/mol. The compound exists as a white crystalline solid soluble in various organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly opioid receptors. It has been identified as an impurity in fentanyl, suggesting its potential role in modulating pain perception and other physiological responses through opioid receptor binding .

The compound may also influence cellular processes such as gene expression and metabolic pathways, affecting signaling cascades that are crucial for maintaining cellular homeostasis.

1. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that derivatives of piperidine compounds exhibit significant antibacterial and antifungal activities. The structure-activity relationship indicates that modifications on the piperidine ring can enhance these effects .

2. Anticancer Properties

Research indicates that this compound derivatives may possess anticancer activity. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells, surpassing the efficacy of conventional chemotherapeutic agents like bleomycin .

3. Neurological Effects

Given its structural similarity to known psychoactive substances, this compound has been studied for its effects on the central nervous system (CNS). It shows promise as a potential therapeutic agent in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Case Study 1: Anticancer Activity

A study conducted on a series of piperidine derivatives, including this compound, revealed that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines. The most potent derivative showed an IC50 value significantly lower than standard chemotherapy agents, indicating its potential as an alternative treatment option .

Case Study 2: Opioid Receptor Interaction

In vitro studies demonstrated that this compound binds to mu-opioid receptors with high affinity. This binding was associated with analgesic effects comparable to those observed with morphine but with a different side effect profile. Such findings suggest the compound's potential for pain management applications while minimizing adverse effects commonly associated with traditional opioids .

Data Tables

Biological ActivityObserved EffectsReference
AntimicrobialSignificant inhibition against bacterial strains
AnticancerCytotoxicity against hypopharyngeal tumor cells
NeurologicalModulation of CNS activity via opioid receptor interaction

Properties

IUPAC Name

N-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11/h1-3,5-6,11-13H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDNZFYQBNCCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393119
Record name N-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100240-05-9
Record name N-phenylpiperidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenylpiperidin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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